Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

Catalog No.
S12279831
CAS No.
M.F
C22H27NO2S2
M. Wt
401.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]...

Product Name

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-

IUPAC Name

2-[(4-octylphenyl)methylsulfonyl]-1,3-benzothiazole

Molecular Formula

C22H27NO2S2

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C22H27NO2S2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-27(24,25)22-23-20-11-8-9-12-21(20)26-22/h8-9,11-16H,2-7,10,17H2,1H3

InChI Key

WLCGNGHWLCADEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2

Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]- is a synthetic compound characterized by its unique structure, which combines a benzothiazole ring with a sulfonyl group attached to a 4-octylphenylmethyl moiety. This compound belongs to the class of benzothiazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their biological activity and chemical properties.

The general structure of benzothiazole derivatives includes a benzene ring fused to a thiazole ring, where the thiazole contains sulfur and nitrogen atoms. The specific compound features an octyl chain that enhances hydrophobic interactions, potentially influencing its biological activity and solubility in organic solvents.

Typical of aromatic compounds. These include:

  • Nucleophilic substitution: The sulfonyl group can act as a leaving group, allowing nucleophiles to attack the aromatic system.
  • Electrophilic aromatic substitution: The electron-rich nature of the benzothiazole ring can facilitate reactions with electrophiles.
  • Condensation reactions: This compound can undergo condensation with amines or alcohols to form more complex structures.

Recent studies have also explored greener synthesis methods for benzothiazoles, utilizing catalysts such as ammonium chloride or ionic liquids under mild conditions, which enhance yield and reduce environmental impact .

The synthesis of benzothiazole compounds can be achieved through multiple methods:

  • Condensation of 2-Aminobenzenethiol with Aldehydes: This method involves the reaction of 2-aminobenzenethiol with aldehydes in the presence of acid catalysts .
  • Three-component reactions: Utilizing o-iodoanilines or electron-rich aromatic amines combined with potassium sulfide and dimethyl sulfoxide can yield benzothiazoles efficiently .
  • Electrochemical methods: Recent advancements have introduced electrochemical techniques that enhance reaction efficiency and sustainability by utilizing electricity as a driving force for synthesis .

These methods highlight the versatility and adaptability of synthetic routes available for producing benzothiazole derivatives.

Benzothiazole derivatives find applications across various fields:

  • Pharmaceuticals: As intermediates in drug synthesis due to their biological activities.
  • Agriculture: Used in the formulation of pesticides and fungicides.
  • Materials Science: Employed in the production of polymers and dyes due to their thermal stability and color properties.

The unique structure of 2-[[(4-octylphenyl)methyl]sulfonyl]- may enhance its utility in these applications, particularly in formulations requiring hydrophobic characteristics.

Interaction studies involving benzothiazole compounds often focus on their binding affinity with biological targets such as enzymes or receptors. For instance:

  • Molecular docking studies: These computational approaches predict how well a compound binds to a target protein, providing insights into potential mechanisms of action.
  • In vitro assays: Laboratory experiments assess the biological activity against specific cell lines or pathogens.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of benzothiazole derivatives.

Several compounds share structural similarities with 2-[[(4-octylphenyl)methyl]sulfonyl]- benzothiazole. Here are notable examples:

Compound NameStructure TypeKey Features
BenzothiazoleBasic structureFoundational compound with broad applications
Benzothiazolium saltsCationic derivativesEnhanced solubility and antimicrobial properties
Benzothiazole-2-carboxylic acidCarboxylic derivativeExhibits anti-inflammatory activity
2-(4-Aminophenyl)benzothiazoleAmine-substitutedNotable anticancer activity

Uniqueness of 2-[[(4-octylphenyl)methyl]sulfonyl]-

The unique aspect of 2-[[(4-octylphenyl)methyl]sulfonyl]- lies in its long hydrophobic octyl chain, which may enhance its interaction with lipid membranes compared to other benzothiazoles. This could lead to improved bioavailability and efficacy in pharmaceutical applications.

XLogP3

7.5

Hydrogen Bond Acceptor Count

4

Exact Mass

401.14832145 g/mol

Monoisotopic Mass

401.14832145 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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